N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite

Beschreibung

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Formula Interpretation

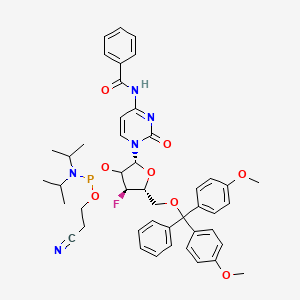

The IUPAC name for this compound is N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide . This name systematically delineates the molecule’s structure:

- Core scaffold : A cytidine derivative modified at the 3'-position with fluorine (3'-deoxy-3'-fluoro) and configured as a β-D-xylofuranosyl sugar.

- Protective groups :

- A benzoyl (Bz) group at the N4 position of the cytosine base.

- A dimethoxytrityl (DMTr) group at the 5'-hydroxyl position.

- Phosphoramidite moiety : A 2-cyanoethyl N,N-diisopropylphosphoramidite (CED-phosphoramidite) at the 2'-hydroxyl position, enabling solid-phase oligonucleotide synthesis.

The structural formula (Figure 1) can be reconstructed using the SMILES string:CC(N(C(C)C)P(O[C@H]1[C@H](N2C=CC(NC(C3=CC=CC=C3)=O)=NC2=O)O[C@H](COC(C4=CC=C(OC)C=C4)(C5=CC=C(OC)C=C5)C6=CC=CC=C6)[C@@H]1F)OCCC#N)C. This representation highlights the stereochemical arrangement of the sugar ring and substituents.

| Property | Value |

|---|---|

| Molecular formula | C₄₆H₅₁FN₅O₈P |

| Molecular weight | 851.90 g/mol |

| CAS Registry Number | 1555759-30-2 |

Functional Group Analysis: Benzoyl, Dimethoxytrityl, and 2-Cyanoethyl N,N-Diisopropylphosphoramidite Moieties

Benzoyl (Bz) Group

The benzoyl group (-COC₆H₅) is attached to the exocyclic amine (N4) of the cytosine base. This modification protects the amine during oligonucleotide synthesis, preventing undesired side reactions. Benzoylation is preferred due to its stability under acidic and basic conditions commonly used in solid-phase synthesis.

Dimethoxytrityl (DMTr) Group

The DMTr group (-C(C₆H₅)(C₆H₄OCH₃)₂) protects the 5'-hydroxyl of the sugar. Its bulky aromatic structure not only shields the hydroxyl but also facilitates monitoring of coupling efficiency via trityl cation release (detected spectrophotometrically at 498 nm). The methoxy substituents enhance solubility in organic solvents like acetonitrile.

2-Cyanoethyl N,N-Diisopropylphosphoramidite (CED-phosphoramidite)

This moiety (-OP(N(iPr)₂)OCH₂CH₂CN) at the 2'-position serves as the reactive site for phosphoramidite-based oligonucleotide chain elongation. The diisopropylamine group acts as a transient protecting group for phosphorus, while the 2-cyanoethyl group enhances solubility and stabilizes the intermediate during coupling. The phosphite triester formed during synthesis is later oxidized to a phosphate, completing the internucleotide linkage.

Stereochemical Considerations in beta-D-xylofuranosyl Configuration

The β-D-xylofuranosyl sugar configuration is defined by:

- Anomeric configuration : The fluorine atom at the 3'-position and the nucleobase at the 1'-position are cis on the furanose ring, corresponding to the β-configuration.

- Sugar puckering : The 3'-deoxy-3'-fluoro modification induces a C3'-endo puckering (Northern conformation), which preorganizes the sugar for A-form DNA/RNA duplex formation. This contrasts with natural DNA’s C2'-endo puckering (B-form).

- Impact on duplex stability : The electronegative fluorine atom engages in pseudo-hydrogen bonding with adjacent nucleotides, increasing thermal stability (Tm) of oligonucleotide duplexes.

The stereochemistry is explicitly defined in the IUPAC name through the 2R,3R,4R,5R descriptors for the sugar ring, ensuring synthetic reproducibility.

Eigenschaften

Molekularformel |

C46H51FN5O8P |

|---|---|

Molekulargewicht |

851.9 g/mol |

IUPAC-Name |

N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-41(47)39(59-44(42)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42?,44-,61?/m1/s1 |

InChI-Schlüssel |

BYZDYCULMRMWKL-IXBBEYJLSA-N |

Isomerische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F |

Kanonische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Compound Characteristics and Specifications

N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite is characterized by the following specifications:

| Parameter | Value |

|---|---|

| CAS Number | 1555759-30-2 |

| Molecular Formula | C₄₆H₅₁FN₅O₈P |

| Molecular Weight | 851.9 g/mol |

| Physical Appearance | White to off-white powder |

| Purity | ≥98% by HPLC |

| Storage Conditions | -20°C, inert atmosphere, anhydrous |

The compound features several key structural elements that are critical to its function: the N4-benzoyl protecting group on the cytidine base, the 4,4'-dimethoxytrityl (DMT) group at the 5' position, a fluorine substituent at the 3' position, and a 2-cyanoethyl diisopropylphosphoramidite group at the 2' position.

General Synthetic Strategy

Key Considerations in Synthesis Design

Several factors must be considered when designing the synthesis:

- Regioselectivity in protection and deprotection steps

- Stereoselectivity during fluorination to ensure the correct beta-configuration

- Stability of protecting groups under various reaction conditions

- Minimization of side reactions and by-products

- Scalability of the process for commercial production

Detailed Synthesis Procedure

Starting Material Preparation

The synthesis typically begins with commercially available cytidine or a suitable cytidine derivative. When starting from cytidine, temporary protecting groups may be required to achieve selective modifications.

Preparation of Protected Cytidine Intermediate

The initial steps involve the preparation of a suitably protected cytidine intermediate:

- Cytidine is treated with benzoyl chloride in pyridine at 0°C to selectively protect the exocyclic N4-amino group.

- The reaction is typically conducted at controlled temperature (0-5°C) for 2-4 hours.

- The progress is monitored by TLC using an appropriate solvent system (e.g., 8:2 CH₂Cl₂:MeOH).

- After completion, the reaction mixture is quenched with methanol and concentrated.

This approach is similar to the N4-protection step described for related nucleosides in the synthesis of modified cytidine derivatives.

Fluorination at the 3' Position

Preparation of 3'-Deoxy-3'-fluoro Derivative

This approach is based on established fluorination procedures for nucleosides as referenced in literature for similar compounds. The fluorination step often requires optimization of conditions to ensure the desired stereochemistry at the 3' position.

DMT Protection at the 5' Position

Introduction of the DMT Group

After successful fluorination, the 5' hydroxyl group is selectively protected with a 4,4'-dimethoxytrityl (DMT) group:

- The 3'-fluoro derivative is co-evaporated with anhydrous pyridine (3 × 10 mL) to ensure complete dryness.

- The residue is dissolved in anhydrous pyridine (15-20 mL per gram of starting material).

- 4,4'-Dimethoxytrityl chloride (1.2-1.5 eq.) is added in portions at 0°C.

- The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

- The progress is monitored by TLC using 95:5 CH₂Cl₂:MeOH containing 1% triethylamine as the mobile phase.

- After completion, the reaction is quenched with methanol and concentrated.

The DMT-protected product is typically purified by silica gel column chromatography using a gradient of methanol in dichloromethane containing a small amount of triethylamine to prevent detritylation.

Phosphoramidite Formation

Introduction of the Phosphoramidite Group at the 2' Position

The final step in the synthesis involves the introduction of the 2-cyanoethyl diisopropylphosphoramidite group at the 2' position:

- The DMT-protected 3'-fluoro derivative is co-evaporated with anhydrous toluene or THF (3 × 10 mL) and dried under high vacuum for 6-8 hours.

- The dried compound is dissolved in anhydrous dichloromethane (10-15 mL per gram).

- N,N-diisopropylethylamine (4-5 eq.) is added, and the mixture is cooled to 0°C.

- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5-2.0 eq.) is added dropwise using a gas-tight syringe.

- The reaction mixture is stirred under nitrogen atmosphere at room temperature for 1-2 hours.

- The progress is monitored by TLC using an appropriate solvent system (e.g., 1:1 ethyl acetate:hexane containing 1% triethylamine).

After completion, the reaction mixture is typically diluted with ethyl acetate containing a small amount of triethylamine, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

Purification and Characterization

Purification Techniques

The final phosphoramidite product requires careful purification to ensure high purity, which is critical for its application in oligonucleotide synthesis:

| Purification Method | Conditions | Advantages |

|---|---|---|

| Silica Gel Chromatography | Ethyl acetate/hexane with 1% triethylamine | Removes polar impurities |

| Precipitation | Anhydrous diethyl ether | Eliminates unreacted starting materials |

| Recrystallization | Dichloromethane/hexane system | Improves crystallinity and purity |

The purification should be performed rapidly under inert atmosphere to prevent degradation of the phosphoramidite. The use of deactivated silica (pre-treated with triethylamine) is recommended to prevent detritylation during chromatography.

Analytical Methods for Characterization

The characterization of this compound typically involves the following analytical techniques:

NMR Spectroscopy

- ¹H NMR (400-600 MHz): Key signals include those from the DMT aromatic protons (δ 6.8-7.4 ppm), the cytidine base protons, and the characteristic doublet of doublets for the proton adjacent to the fluorine atom.

- ¹³C NMR: Shows characteristic shifts for the carbons of the DMT group, cytidine base, and sugar moiety.

- ¹⁹F NMR: A single peak typically observed between -170 and -190 ppm, confirming the presence of the fluorine atom.

- ³¹P NMR: Shows two signals (diastereomers at phosphorus) typically around 150 ppm, characteristic of phosphoramidites.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and formula. The expected [M+H]⁺ ion for C₄₆H₅₁FN₅O₈P would be observed at m/z 852.3.

HPLC Analysis

Analytical HPLC is used to determine the purity of the final product. Typical conditions include:

- Column: C18 reverse phase

- Mobile phase: Gradient of acetonitrile in triethylammonium acetate buffer

- Detection: UV at 254 nm

- Expected purity: ≥98%

Reaction Mechanism Details

Fluorination Mechanism

The fluorination step typically proceeds via an SN2 mechanism when using reagents like DAST. This leads to inversion of configuration at the 3' position:

- The fluorinating agent (DAST) activates the 3'-hydroxyl group.

- Nucleophilic attack by fluoride occurs from the opposite side of the leaving group.

- This results in inversion of stereochemistry, forming the beta-configuration at the 3' position.

Phosphoramidite Formation Mechanism

The phosphitylation reaction proceeds via nucleophilic attack of the 2'-hydroxyl on the phosphorous center:

- The 2'-hydroxyl acts as a nucleophile toward the electrophilic phosphorous center.

- Displacement of the chloride leaving group occurs.

- Formation of the phosphite triester linkage results.

Optimization Parameters

Several parameters can be optimized to improve the yield and purity of the final product:

Temperature Effects

| Reaction Step | Optimal Temperature Range | Effect on Yield |

|---|---|---|

| N4-Benzoylation | 0-5°C | Minimizes side reactions |

| Fluorination | -78°C to -20°C | Enhances stereoselectivity |

| DMT Protection | 0°C to RT | Improves regioselectivity |

| Phosphitylation | 0°C to RT | Reduces degradation |

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

- Pyridine serves as both solvent and base in benzoylation and DMT protection steps.

- Anhydrous dichloromethane or THF is preferred for fluorination and phosphitylation steps.

- The use of solvent mixtures may improve solubility of intermediates.

Reaction Time Optimization

| Reaction Step | Typical Duration | Monitoring Method |

|---|---|---|

| N4-Benzoylation | 2-4 hours | TLC |

| Fluorination | 4-8 hours | 19F NMR, TLC |

| DMT Protection | 4-6 hours | TLC |

| Phosphitylation | 1-2 hours | TLC, 31P NMR |

Applications in Oligonucleotide Synthesis

This compound is utilized in solid-phase oligonucleotide synthesis, where it serves as a building block for assembling modified oligonucleotides. The fluorine at the 3' position confers several advantages to the resulting oligonucleotides:

- Enhanced nuclease resistance

- Improved thermal stability of duplexes

- Modified conformational properties

- Potential therapeutic applications

The compound participates in the standard phosphoramidite coupling cycle during automated oligonucleotide synthesis, forming a phosphite triester bond that is subsequently oxidized to a phosphate or phosphorothioate linkage.

Analyse Chemischer Reaktionen

Types of Reactions

N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during the synthesis of oligonucleotides.

Deprotection Reactions: The DMTr and benzoyl protecting groups can be removed under acidic and basic conditions, respectively.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve mild bases and solvents like acetonitrile.

Deprotection Reactions: Acidic conditions (e.g., trichloroacetic acid) are used for DMTr deprotection, while basic conditions (e.g., ammonia) are used for benzoyl deprotection.

Major Products Formed

The major products formed from these reactions are oligonucleotides with modified bases, which exhibit enhanced stability and binding affinity .

Wissenschaftliche Forschungsanwendungen

Synthesis of Modified Oligonucleotides

One of the primary applications of N4-Benzoyl-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite is in the synthesis of modified oligonucleotides. The incorporation of fluorinated nucleotides can enhance the stability and binding affinity of oligonucleotides to their complementary strands, making them useful for various applications, including:

- Gene Silencing : Modified oligonucleotides can be designed to target specific mRNA sequences, leading to effective gene silencing through mechanisms such as RNA interference (RNAi) .

- Antisense Therapy : The ability to design oligonucleotides that bind specifically to mRNA can be exploited in therapeutic contexts, where they can inhibit the expression of disease-related genes .

Enzymatic Applications

N4-Benzoyl-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine has been shown to serve as a substrate for various DNA polymerases. Its incorporation into DNA strands allows for:

- Enhanced Polymerase Activity : Studies indicate that DNA polymerases can incorporate these modified nucleotides efficiently, which may lead to improved performance in polymerase chain reactions (PCR) and other amplification techniques .

- Base Pairing Properties : The compound exhibits favorable pairing with adenine, which can be utilized in designing experiments that require specific base pairing characteristics .

Development of Biosensors

The unique properties of N4-Benzoyl-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine make it suitable for use in biosensors. The modifications can facilitate:

- Specific Detection : The incorporation of this phosphoramidite into nucleic acid structures can enhance the specificity and sensitivity of biosensors used for detecting pathogens or biomarkers .

Research and Development of Therapeutics

The versatility of N4-Benzoyl-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine extends to therapeutic applications:

- Aptamer Development : Modified nucleotides can be utilized in the development of aptamers, which are short, single-stranded RNA or DNA molecules that can bind to specific targets with high affinity .

- Drug Delivery Systems : The ability to modify nucleotides allows researchers to explore new avenues in drug delivery, where oligonucleotides can be designed to carry therapeutic agents directly to target cells .

Case Study 1: Enhanced Stability and Affinity

Research has demonstrated that oligonucleotides containing N4-Benzoyl modifications exhibit increased thermal stability compared to their unmodified counterparts. This stability is crucial for applications requiring prolonged interactions with target sequences.

Case Study 2: Successful Incorporation by Polymerases

In a study investigating the incorporation efficiency of various modified nucleotides by different DNA polymerases, it was found that N4-Benzoyl-modified deoxycytidine was effectively incorporated by Taq polymerase, showcasing its potential utility in PCR applications .

Wirkmechanismus

The mechanism of action of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The modified nucleoside enhances the stability and binding affinity of the resulting oligonucleotides by introducing a 3’-fluoro modification, which increases resistance to nuclease degradation. The benzoyl and DMTr protecting groups facilitate selective reactions during synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, highlighting structural differences and functional implications:

Key Research Findings and Functional Implications

3.1 Sugar Modifications and Stability

- 3'-Fluoro Substitution: The 3'-fluoro group in the target compound replaces the hydroxyl, reducing susceptibility to nuclease degradation compared to unmodified oligonucleotides.

- 2'-O-MOE : In analogs like N4-Bz-2'-O-MOE-5-methylcytidine, the bulky MOE group increases duplex melting temperatures (Tm) by ~1–3°C per modification, improving binding to RNA targets. It also confers nuclease resistance, critical for in vivo applications .

3.2 Therapeutic Potential

- Antiviral and Anticancer Activity : The 2',2'-difluoro analog (similar to gemcitabine) may act as a chain terminator when incorporated into DNA, disrupting viral or cancer cell replication . This contrasts with the target compound, which is primarily a synthesis reagent.

- Cytidine Analogs in Innate Immunity: Viperin, an antiviral protein, converts cytidine triphosphate (CTP) into ddhCTP, a viral RNA chain terminator .

Biologische Aktivität

N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite is a modified nucleoside phosphoramidite that has garnered significant attention in the field of medicinal chemistry and molecular biology. This compound is particularly notable for its potential biological activities, which include antiviral, anticancer, and immunomodulatory effects. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzoyl (Bz) group at the N4 position, a 5'-O-dimethoxytrityl (DMTr) protecting group, and a 3'-deoxy-3'-fluoro modification on the sugar moiety. These modifications enhance its stability and efficacy in biological applications.

Antiviral Activity

N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine exhibits antiviral properties against various viruses:

- HIV : The compound has shown effectiveness in inhibiting HIV replication by targeting reverse transcriptase.

- HCV : It demonstrates potential in treating Hepatitis C virus through modulation of viral RNA synthesis.

Anticancer Activity

Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase, leading to reduced proliferation of cancer cells.

- Apoptosis Induction : The compound activates caspase pathways, promoting programmed cell death in tumor cells.

Immunomodulatory Effects

N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine has demonstrated immunomodulatory effects:

- Cytokine Production : It enhances the production of pro-inflammatory cytokines, which can be beneficial in certain therapeutic contexts.

Case Study 1: Antiviral Efficacy Against Influenza Virus

A study assessed the antiviral efficacy of N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine against the influenza virus. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a therapeutic agent for influenza infections.

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Q & A

(Basic) What is the role of the 5'-O-DMTr protecting group in the synthesis of this phosphoramidite?

The 5'-O-dimethoxytrityl (DMTr) group serves as a temporary protecting group during solid-phase oligonucleotide synthesis. It prevents unwanted side reactions at the 5'-hydroxyl during chain elongation and enables sequential coupling by facilitating selective deprotection under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane). The DMTr group also provides a UV-active handle (λ = 498 nm) for real-time monitoring of coupling efficiency via trityl yield analysis .

(Basic) What analytical methods are recommended for characterizing the purity and structure of this compound?

Methodology:

- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/0.1 M triethylammonium acetate (TEAA) buffer (pH 7.0) to assess purity (>95% by area under the curve) .

- NMR Spectroscopy : Confirm structural integrity using ¹H, ¹³C, and ³¹P NMR. Key signals include:

- ¹H NMR : Aromatic protons from the benzoyl (Bz) group (δ 7.4–8.0 ppm) and DMTr methoxy groups (δ 3.7 ppm).

- ³¹P NMR : Phosphoramidite resonance at δ 148–150 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₄₆H₅₃N₆O₇P: 832.92 g/mol) .

(Advanced) How can coupling efficiency be optimized when incorporating this phosphoramidite into oligonucleotide sequences?

Experimental Design:

- Activation time : Use fresh 0.45 M 1H-tetrazole in anhydrous acetonitrile for 2–3 minutes to activate the phosphoramidite .

- Coupling time : Extend to 10–15 minutes for sterically hindered 3'-fluoro modifications.

- Double coupling : Implement for sequences with high GC content or secondary structures.

- Trityl monitoring : Aim for >98% coupling efficiency per step by quantifying detritylation yields .

- Validation : Compare MALDI-TOF MS of crude vs. purified oligonucleotides to confirm full-length product .

(Advanced) What strategies mitigate degradation during storage and handling of this moisture-sensitive compound?

Stability Protocol:

- Storage : Store at ≤-15°C under argon in sealed, desiccated vials to prevent hydrolysis of the phosphoramidite .

- Handling : Use anhydrous solvents (acetonitrile, dichloromethane) and maintain reaction vessels under positive nitrogen pressure.

- Quality control : Pre-dry the compound in vacuo (30 minutes) before use to remove residual moisture. Monitor purity via HPLC after long-term storage .

(Advanced) How do the stereochemical configurations at the 3'-fluoro position influence oligonucleotide duplex stability?

Data-Driven Analysis:

- Duplex melting temperature (Tm) : The 3'-fluoro substitution in the beta-D-xylofuranosyl configuration induces a C3'-endo sugar pucker, mimicking ribose conformation. This enhances duplex stability with complementary RNA (ΔTm +1–2°C per modification) but may reduce DNA-DNA duplex stability due to steric clashes .

- Nuclease resistance : The 3'-deoxy-3'-fluoro modification confers resistance to exonuclease degradation, critical for antisense applications. Validate via serum stability assays (e.g., incubation in 10% FBS for 24 hours) .

(Advanced) How to resolve contradictions in reported yields for solid-phase synthesis using this phosphoramidite?

Troubleshooting Framework:

- Variable 1: Deprotection conditions . Overly harsh acidic conditions (e.g., prolonged exposure to trichloroacetic acid) may cleave the 3'-fluoro-xylofuranosyl bond. Optimize detritylation time (e.g., 30–60 seconds) .

- Variable 2: Coupling solvent purity . Trace moisture in acetonitrile reduces activation efficiency. Use molecular sieves (3 Å) for solvent drying .

- Validation : Compare batch-specific coupling efficiencies using trityl monitoring and adjust synthesis parameters iteratively .

(Basic) What safety precautions are critical when handling this compound?

Safety Protocol:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and synthesis steps.

- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent phosphoramidite hydrolysis .

- Toxicity : Limited data available; treat as a potential irritant. Avoid inhalation and skin contact .

(Advanced) What are the challenges in synthesizing phosphoramidites with 3'-fluoro modifications, and how are they addressed?

Synthesis Challenges & Solutions:

- Challenge 1: Stereoselective fluorination . The 3'-fluoro configuration requires precise control during glycosylation. Use DAST (diethylaminosulfur trifluoride) as a fluorinating agent under anhydrous conditions .

- Challenge 2: Phosphitylation side reactions . Protect the 2'-hydroxyl with a temporary silyl group (e.g., TBDMS) to prevent phosphoramidite dimerization .

- Purification : Employ flash chromatography (hexane/ethyl acetate with 1% triethylamine) to isolate the desired diastereomer .

(Basic) How is the cyanoethyl (CED) group advantageous in phosphoramidite chemistry?

The 2-cyanoethyl (CED) group stabilizes the phosphite triester intermediate during coupling and is rapidly removed under mild basic conditions (e.g., aqueous ammonia, 55°C, 5 hours). This minimizes side reactions and ensures high-fidelity oligonucleotide synthesis .

(Advanced) What computational tools predict the impact of 3'-fluoro modifications on oligonucleotide secondary structures?

Methodology:

- Software : Use NUPACK or mfold to model RNA/DNA hybrid duplex stability. Input the 3'-fluoro sugar pucker (C3'-endo) as a forced parameter.

- MD simulations : Run 100-ns trajectories in AMBER to assess flexibility and base-pairing dynamics. Compare with wild-type sequences to identify structural outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.